4-Fluoro-2,3-methylenedioxyphenylboronic acid
Description
Properties
IUPAC Name |
(7-fluoro-1,3-benzodioxol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO4/c9-5-2-1-4(8(10)11)6-7(5)13-3-12-6/h1-2,10-11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBRLFXVMFAXIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=C(C=C1)F)OCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681630 | |
| Record name | (7-Fluoro-2H-1,3-benzodioxol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-92-2 | |
| Record name | (7-Fluoro-2H-1,3-benzodioxol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Miyaura Borylation of Aryl Halides
The most widely reported method involves palladium-catalyzed borylation of 5-bromo-4-fluoro-2,3-methylenedioxybenzene. This approach leverages the stability of aryl bromides and the efficiency of bis(pinacolato)diboron as a boron source.
Reaction Conditions
-
Catalyst : Pd(dppf)Cl₂ (1–2 mol%)
-
Base : Potassium acetate (3 equiv)
-
Solvent : 1,4-Dioxane or dimethylformamide (DMF)
The reaction proceeds via oxidative addition of the aryl bromide to palladium, transmetallation with the diboron reagent, and reductive elimination to yield the pinacol ester intermediate. Typical isolated yields range from 75% to 92%, depending on the steric bulk of the substrate.
Hydrolysis of the Pinacol Ester
The boronic acid is liberated from its pinacol ester via acid-catalyzed hydrolysis:
-
Reagents : 6 M HCl in tetrahydrofuran (THF)/water (1:1)
-
Yield : 85–90% after recrystallization from hexane/ethyl acetate.
Table 1: Characterization Data for this compound
Directed Ortho-Metalation (DoM) Strategy
An alternative route employs directed lithiation to install the boron group. Starting from 4-fluoro-1,2-methylenedioxybenzene, sequential treatment with lithium diisopropylamide (LDA) and tris(trimethylsilyl) borate enables regioselective borylation.
Key Steps
-
Lithiation : LDA (2.2 equiv) in THF at −78°C for 1 hour.
-
Borylation : B(OiPr)₃ (3 equiv) at −78°C to room temperature.
This method avoids palladium catalysts but requires stringent anhydrous conditions. Yields are modest (60–70%) due to competing side reactions from the electron-withdrawing fluorine.
Comparative Analysis of Methodologies
Table 2: Efficiency of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Miyaura Borylation | 85–92 | >98 | High | Moderate |
| Directed Metalation | 60–70 | 90–95 | Low | High |
The Miyaura approach is favored for industrial applications due to superior yields and scalability, whereas the metalation route is reserved for small-scale syntheses requiring minimal metal residues.
Applications and Derivatives
The boronic acid serves as a precursor to pinacol esters for Suzuki-Miyaura couplings. For example, reaction with pinacol in diethyl ether affords the ester in 97% yield (cf., entry 2p), which is instrumental in synthesizing biaryl scaffolds for drug discovery .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2,3-methylenedioxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The fluoro and methylenedioxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions typically involve mild temperatures and the use of organic solvents such as tetrahydrofuran or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can yield biaryl compounds, while oxidation reactions can produce boronic esters or borates.
Scientific Research Applications
4-Fluoro-2,3-methylenedioxyphenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological processes.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-2,3-methylenedioxyphenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of boron-based drugs and sensors. Additionally, the fluoro and methylenedioxy groups can modulate the electronic properties of the compound, influencing its reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
- 4-Fluoro-2,3-methylenedioxyphenylboronic acid : Combines a fused 1,3-dioxole ring (positions 2 and 3) with a para-fluorine substituent. The methylenedioxy group imposes steric constraints and planarizes the aromatic system.
- 5-Bromo-2,3-methylenedioxyphenylboronic acid (CAS: 1150114-39-8): Bromine replaces fluorine at position 5, increasing molecular weight and polarizability .
- 4-Fluoro-3-methoxyphenylboronic acid (CAS: 16824-55): Methoxy group at position 3 offers less steric hindrance than methylenedioxy, with a simpler synthesis profile .
- 2,3-Difluorophenylboronic acid : Lacks the methylenedioxy ring but features two fluorines, enhancing electron-withdrawing effects for faster coupling kinetics .
Physicochemical Properties
*Calculated based on structural analogs.
Biological Activity
4-Fluoro-2,3-methylenedioxyphenylboronic acid is a boronic acid derivative known for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound has garnered interest due to its interactions with various biological targets, including enzymes and receptors, which can influence metabolic pathways and therapeutic outcomes.
This compound is characterized by its unique structural features that facilitate its biological interactions. The presence of the fluorine atom and methylenedioxy group enhances its reactivity and binding affinity to various biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | CHBFO |
| Molecular Weight | 201.96 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols in biomolecules. This property is particularly significant in the context of enzyme inhibition and modulation of signaling pathways.
Interaction with Insulin
A notable study explored the interaction between various boronic acids, including this compound, and insulin. Computational modeling indicated that these compounds could stabilize insulin's structure and enhance its biological activity. The binding affinity was assessed through docking studies, revealing promising interactions with key residues in the insulin molecule .
Antidiabetic Potential
Research indicates that boronic acids can act as insulin sensitizers. The ability of this compound to enhance insulin's action may offer therapeutic benefits for diabetes management. In vitro studies demonstrated that this compound could improve glucose uptake in muscle cells, suggesting a role in glucose metabolism regulation .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of boronic acids. A series of substituted phenylboronic acids were evaluated for their cytoprotective activity against glucotoxicity in neuronal cells. The results showed that compounds with specific substitutions exhibited significant protective effects, indicating a possible application in treating neurodegenerative diseases .
Case Studies
- Insulin Interaction Study : A theoretical model was developed to analyze the binding interactions between insulin and various boronic acids, including this compound. The study concluded that this compound could effectively stabilize insulin and enhance its pharmacological profile .
- Neuroprotection in Diabetic Models : In vivo studies using diabetic mouse models demonstrated that this compound significantly reduced neuronal cell death induced by high glucose levels. This effect was attributed to its ability to modulate stress response pathways within neurons .
Research Findings
Recent findings highlight the versatility of this compound in various therapeutic contexts:
- Insulin Mimetic Activity : Exhibited enhanced glucose uptake in adipocytes.
- Neuroprotective Properties : Reduced apoptosis in neuronal cells under glucotoxic stress.
- Potential as a Drug Candidate : Its favorable pharmacokinetic profile positions it as a candidate for further development in treating metabolic disorders.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Insulin Sensitization | Improved glucose uptake |
| Neuroprotection | Reduced neuronal apoptosis |
| Enzyme Inhibition | Potential modulation of metabolic enzymes |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
